molecular formula C8H14Cl2N4 B6247443 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride CAS No. 2411283-88-8

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride

Cat. No. B6247443
CAS RN: 2411283-88-8
M. Wt: 237.1
InChI Key:
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride (IPDC-DHC) is an important building block in the synthesis of several compounds, such as pharmaceuticals, agrochemicals, and materials. IPDC-DHC is a heterocyclic compound that has been studied extensively for its potential applications in various fields.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride has been used in a variety of scientific research applications, including drug development, material science, and biochemistry. In drug development, this compound has been used to synthesize novel compounds with potential therapeutic effects. In material science, this compound has been used to synthesize polymers with unique properties. In biochemistry, this compound has been used to synthesize compounds with potential applications in medical diagnostics and imaging.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is not yet fully understood. However, it is believed that this compound interacts with specific proteins in the body to produce its effects. For instance, this compound has been shown to interact with the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, this compound has been shown to interact with other enzymes and proteins, such as cytochrome P450 and glutathione.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has potential anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, and may have potential applications in the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For instance, this compound is a relatively weak acid and can be easily hydrolyzed in aqueous solutions. Additionally, this compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride in scientific research. For instance, this compound could be used to synthesize novel compounds with potential therapeutic effects. Additionally, this compound could be used to synthesize polymers with unique properties. Furthermore, this compound could be used to synthesize compounds with potential applications in medical diagnostics and imaging. Finally, this compound could be used to develop new treatments for tuberculosis.

Synthesis Methods

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is synthesized from the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione (ATPD) and N-methylformamide (NMF). The reaction is catalyzed by an acid or base and proceeds in two steps. In the first step, ATPD is reacted with NMF to form 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide (IPDC). In the second step, IPDC is treated with hydrochloric acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride involves the reaction of 2-aminopyridine with formic acid and ammonium formate to form 2-formamido-pyridine. This intermediate is then reacted with cyanogen bromide to form 2-cyanoacetamido-pyridine, which is further reacted with hydrazine hydrate to form 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine. The final step involves the reaction of this compound with N,N'-carbonyldiimidazole and hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide.", "Starting Materials": [ "2-aminopyridine", "formic acid", "ammonium formate", "cyanogen bromide", "hydrazine hydrate", "N,N'-carbonyldiimidazole", "hydrochloric acid" ], "Reaction": [ "2-aminopyridine is reacted with formic acid and ammonium formate to form 2-formamido-pyridine.", "2-formamido-pyridine is reacted with cyanogen bromide to form 2-cyanoacetamido-pyridine.", "2-cyanoacetamido-pyridine is reacted with hydrazine hydrate to form 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine.", "2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine is reacted with N,N'-carbonyldiimidazole and hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide." ] }

CAS RN

2411283-88-8

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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